

Chemical structure and stereochemistry of 4-Methoxy-3,6-dihydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3,6-dihydro-2H-pyran

Cat. No.: B101811

[Get Quote](#)

An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **4-Methoxy-3,6-dihydro-2H-pyran**.

Chemical Structure and Identification

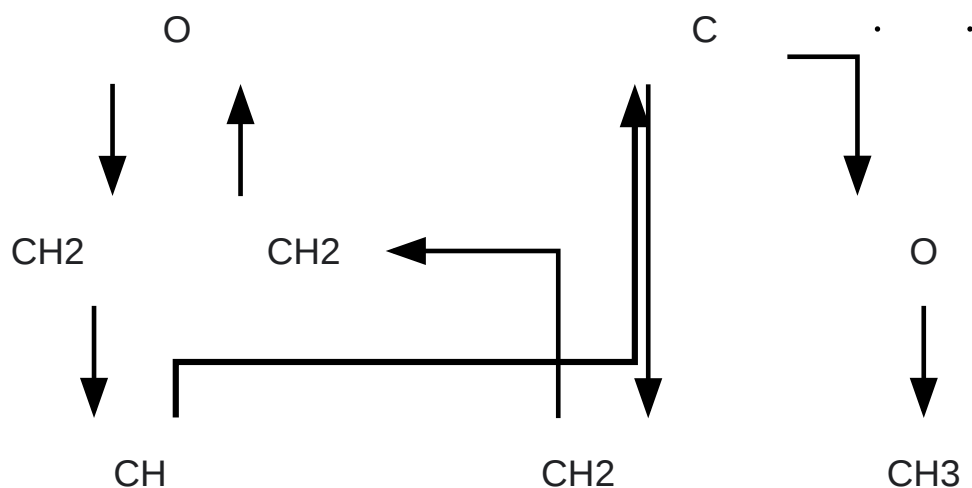
4-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic organic compound. Its structure consists of a six-membered dihydropyran ring with a methoxy group attached to the enol ether carbon.

Molecular Identifiers

Identifier	Value	Source
IUPAC Name	4-methoxy-3,6-dihydro-2H-pyran	[1] [2]
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	114.14 g/mol	[1]
CAS Number	17327-22-9	[1] [2] [4]
InChI	InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3	[1] [2]
InChIKey	FSMHNRLQAABPS-UHFFFAOYSA-N	[1]

| SMILES | COC1=CCOCC1 |[\[3\]](#) |

Structural Diagram



[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **4-Methoxy-3,6-dihydro-2H-pyran**

Stereochemistry

4-Methoxy-3,6-dihydro-2H-pyran is an achiral molecule. The structure does not contain any stereocenters (chiral carbons), and the double bond within the ring does not give rise to geometric isomerism in a way that would create stable, isolable stereoisomers under normal conditions. The IUPAC Standard InChIKey, FSMHNRHLQAABPS-UHFFFAOYSA-N, also indicates a non-stereospecific structure.^[1]

Physicochemical and Spectroscopic Data

Physical Properties

The following table summarizes key physical properties of **4-Methoxy-3,6-dihydro-2H-pyran**.

Property	Value	Conditions
Density	1.022 g/mL	at 25 °C
Boiling Point	59 °C	at 20 mmHg
Flash Point	46 °C	-
Refractive Index (n _{20/D})	1.462	-
Vapor Pressure	3.07 mmHg	at 25 °C

Table compiled from
iChemical.^[4]

Spectroscopic Data

While specific spectra are not provided in this guide, the availability of spectroscopic data is noted. The expected characteristics are described below.

Spectroscopic Technique	Data Availability & Expected Characteristics
^1H NMR	Data is available.[4] Expected signals would include a singlet for the methoxy protons ($-\text{OCH}_3$), and multiplets for the methylene protons ($-\text{CH}_2-$) and the vinylic proton ($=\text{CH}-$) in the pyran ring.
^{13}C NMR	Data is available.[4] Expected signals would correspond to the methoxy carbon, the sp^2 carbons of the double bond, and the sp^3 carbons of the methylene groups in the ring.
Infrared (IR) Spectroscopy	A vapor phase IR spectrum is available.[5] Key absorptions are expected for $\text{C}=\text{C}$ stretching (enol ether), $\text{C}-\text{O}-\text{C}$ stretching (ether linkages), and $\text{C}-\text{H}$ stretching (alkane and alkene).
Mass Spectrometry (MS)	Electron ionization mass spectrum data is available through the NIST WebBook.[1][6] The molecular ion peak (M^+) would be expected at m/z 114, corresponding to the molecular weight.

Experimental Protocols

Synthesis Protocol: Elimination of Methanol from 4,4-Dimethoxytetrahydropyran

An efficient synthesis of **4-methoxy-3,6-dihydro-2H-pyran** (MDHP) involves the titanium tetrachloride (TiCl_4) driven elimination of methanol from 4,4-dimethoxytetrahydropyran.[7][8] This method has been reported to yield the product in the range of 55-60%.[7]

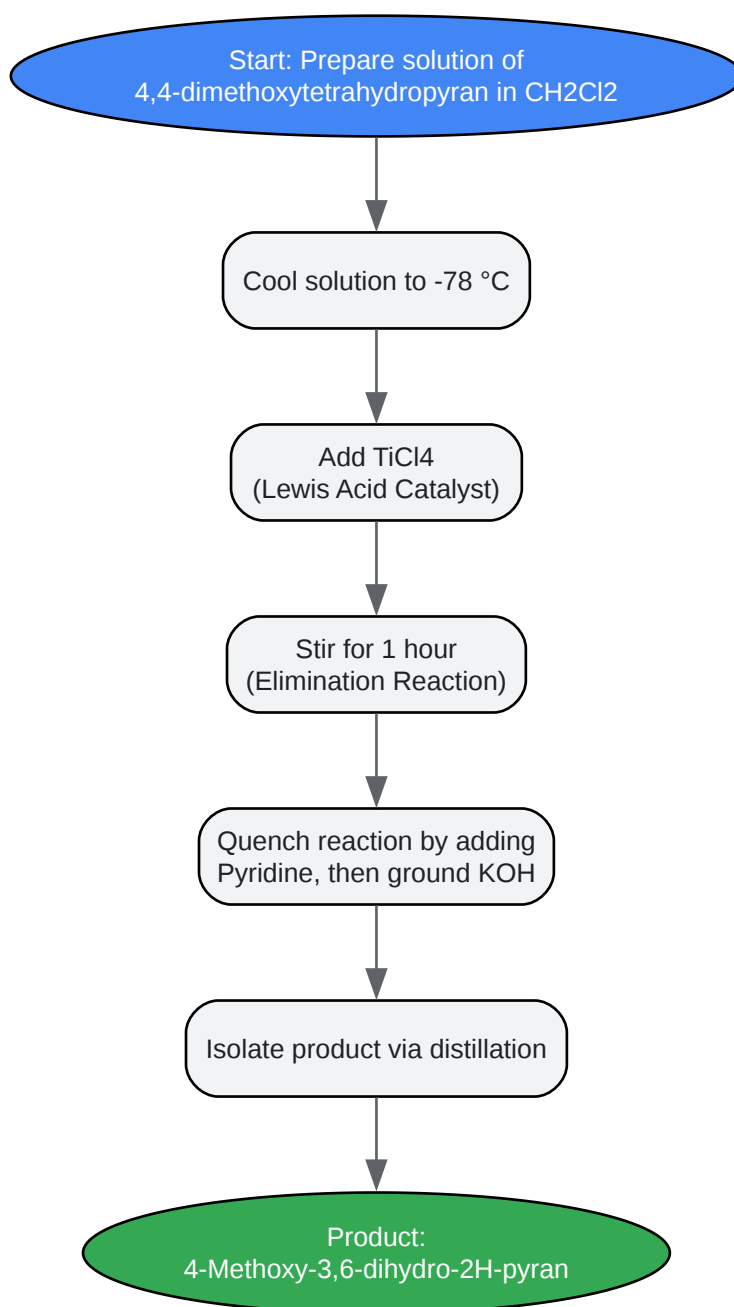
Materials:

- 4,4-dimethoxytetrahydropyran
- Dichloromethane (CH_2Cl_2)

- Titanium tetrachloride (TiCl_4)
- Pyridine
- Potassium hydroxide (KOH), ground and dried

Procedure:

- A solution of 4,4-dimethoxytetrahydropyran in CH_2Cl_2 is cooled to $-78\text{ }^\circ\text{C}$ with stirring.[\[7\]](#)
- TiCl_4 is added to the cooled solution over a short period (e.g., 2 minutes).[\[7\]](#)
- The reaction is allowed to proceed for a set time (e.g., 1 hour).[\[7\]](#)
- Pyridine is added to the reaction mixture, followed by the addition of ground, dried KOH.[\[7\]](#)
- The product, **4-methoxy-3,6-dihydro-2H-pyran**, is then isolated from the reaction mixture, typically by distillation.[\[7\]](#)



[Click to download full resolution via product page](#)

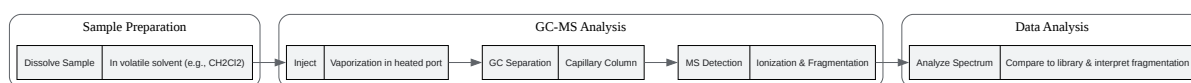
Figure 2: Synthesis workflow for **4-Methoxy-3,6-dihydro-2H-pyran**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the qualitative and semi-quantitative analysis of volatile compounds like **4-Methoxy-3,6-dihydro-2H-pyran**.

General Procedure:

- **Sample Preparation:** Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate. If necessary, prepare serial dilutions for calibration standards.
- **Injection:** Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port, which is heated to ensure vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry Detection:** As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (like the NIST library) and by analyzing its fragmentation pattern.^[6]



[Click to download full resolution via product page](#)

Figure 3: General workflow for GC-MS analysis.

Applications in Synthesis

4-Methoxy-3,6-dihydro-2H-pyran is a precursor for the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group.^{[7][8]} MTHP acetals are used for the protection of hydroxyl groups in organic synthesis, offering advantages over traditional protecting groups like tetrahydropyran-2-yl (THP) and methoxymethyl (MOM).^[7] Specifically, MTHP acetals have a stability comparable

to THP acetals but, like MOM acetals, do not introduce a new stereogenic center upon reaction with a chiral alcohol.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]
- 2. 3,6-dihydro-4-methoxy-2H-pyran | C₆H₁₀O₂ | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-3,6-dihydro-2H-pyran 97% | CAS: 17327-22-9 | AChemBlock [achemblock.com]
- 4. ichemical.com [ichemical.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and stereochemistry of 4-Methoxy-3,6-dihydro-2H-pyran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101811#chemical-structure-and-stereochemistry-of-4-methoxy-3-6-dihydro-2h-pyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com